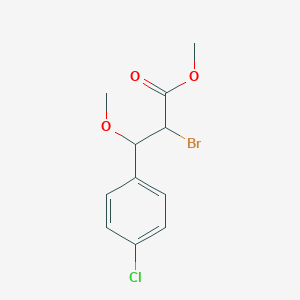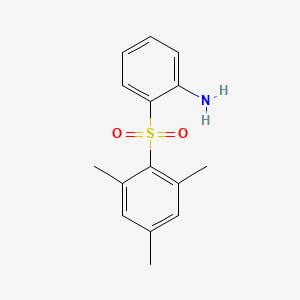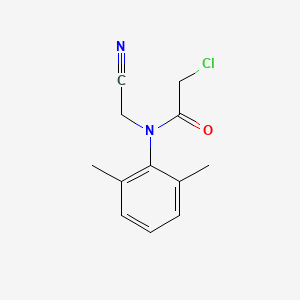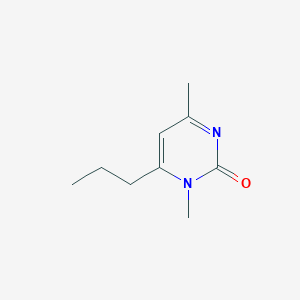![molecular formula C18H20Br2 B14594551 1,1'-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] CAS No. 61390-67-8](/img/structure/B14594551.png)
1,1'-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] is an organic compound with the molecular formula C18H20Br2. It consists of a butane-1,4-diyl linker connecting two 4-(bromomethyl)benzene groups. This compound is notable for its applications in organic synthesis and material science due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] can be synthesized through a bromination reaction. One common method involves the reaction of 1,4-dibromobutane with 4-(bromomethyl)benzene in the presence of a suitable solvent such as toluene. The reaction is typically carried out at elevated temperatures, around 110°C, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biological Research: It can be used to modify biomolecules for various applications, including drug delivery and imaging.
Industrial Applications: The compound is utilized in the manufacture of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism of action of 1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] primarily involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This reactivity makes it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(bromomethyl)benzene: Similar structure but lacks the butane-1,4-diyl linker.
1,1’-(1,3-Butadiyne-1,4-diyl)bisbenzene: Contains a butadiyne linker instead of butane-1,4-diyl.
1,1’-(1,4-Dimethyl-1-butene-1,4-diyl)bisbenzene: Features a dimethylbutene linker.
Uniqueness
1,1’-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] is unique due to its butane-1,4-diyl linker, which imparts specific physical and chemical properties. This structural feature allows for greater flexibility and reactivity compared to similar compounds with different linkers .
Eigenschaften
CAS-Nummer |
61390-67-8 |
|---|---|
Molekularformel |
C18H20Br2 |
Molekulargewicht |
396.2 g/mol |
IUPAC-Name |
1-(bromomethyl)-4-[4-[4-(bromomethyl)phenyl]butyl]benzene |
InChI |
InChI=1S/C18H20Br2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h5-12H,1-4,13-14H2 |
InChI-Schlüssel |
RSMZXWZVZYTVFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCCC2=CC=C(C=C2)CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14594469.png)



![{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14594493.png)
![1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14594495.png)
![5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14594497.png)
![(NE)-N-[[1-(dodecoxymethyl)pyridin-1-ium-4-yl]methylidene]hydroxylamine;iodide](/img/structure/B14594512.png)

![Dispiro[2.2.2~6~.2~3~]decan-4-one](/img/structure/B14594519.png)

![1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one](/img/structure/B14594529.png)
![3-{[(Propan-2-yl)oxy]methyl}-5H-1,4,2-dioxazol-5-one](/img/structure/B14594534.png)

